2-((4-fluorophenyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a morpholino group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate acyl chloride under basic conditions to form the thioether intermediate.
Introduction of the Morpholino Group: The intermediate is then reacted with 4-(2-bromoacetyl)phenylmorpholine in the presence of a base to introduce the morpholino group.
Final Coupling: The final step involves coupling the intermediate with 4-(2-morpholino-2-oxoethyl)phenylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the morpholino moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of thioether and morpholino groups on biological activity.
Materials Science: It may be used in the synthesis of novel materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and morpholino groups may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide
- 2-((4-bromophenyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide
- 2-((4-methylphenyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide
Uniqueness
Compared to its analogs, 2-((4-fluorophenyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c21-16-3-7-18(8-4-16)27-14-19(24)22-17-5-1-15(2-6-17)13-20(25)23-9-11-26-12-10-23/h1-8H,9-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTRRCMCQFYKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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